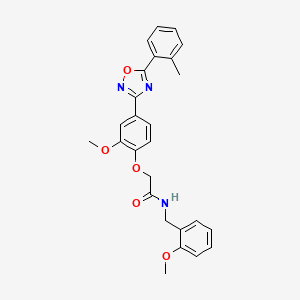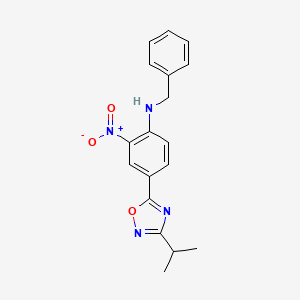
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as BINA, is a novel chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicine. BINA belongs to the family of nitroanilines and is known to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of BINA is not fully understood. However, it is believed to exert its biological activities by modulating the activity of various enzymes and receptors. BINA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BINA has also been shown to modulate the activity of various receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BINA has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BINA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, BINA has been shown to exhibit antibacterial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BINA has several advantages for use in lab experiments. It is a relatively simple and efficient compound to synthesize, and it exhibits various biological activities. BINA has also been shown to be relatively stable, making it suitable for use in long-term experiments. However, there are also limitations to the use of BINA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological activities fully.
Direcciones Futuras
There are several future directions for the study of BINA. One potential application is in the development of anti-inflammatory drugs. BINA has been shown to inhibit the activity of COX-2, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Another potential application is in the development of anti-cancer drugs. BINA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapeutics. Further research is also needed to fully understand the mechanism of action of BINA and its potential applications in various fields of medicine.
Métodos De Síntesis
BINA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
BINA has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. BINA has also been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-benzyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(2)17-20-18(25-21-17)14-8-9-15(16(10-14)22(23)24)19-11-13-6-4-3-5-7-13/h3-10,12,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCMTQYJYKLKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

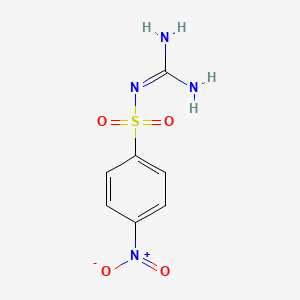
![2,4-dichloro-N-{2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7701782.png)

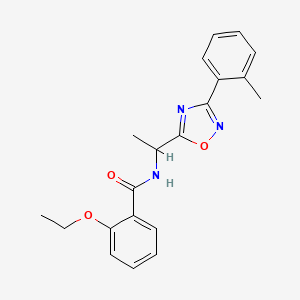
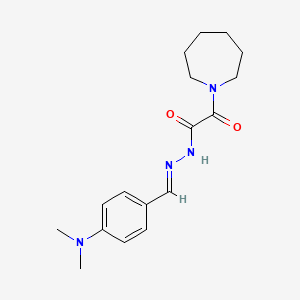
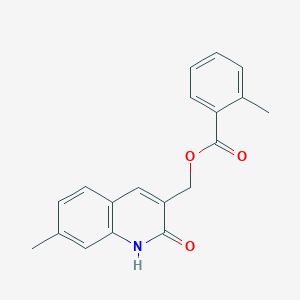
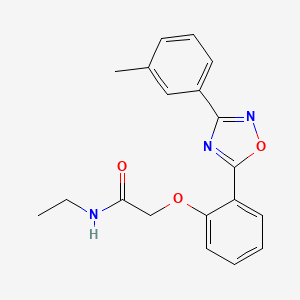
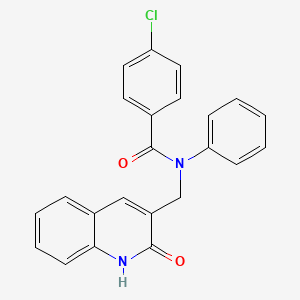
![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)
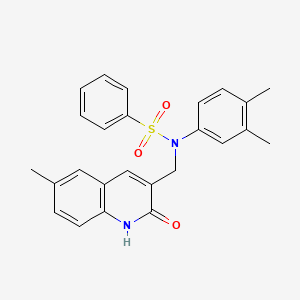
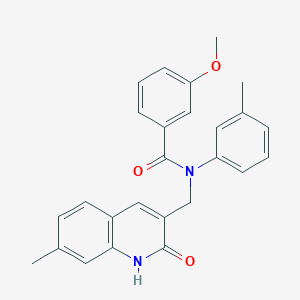
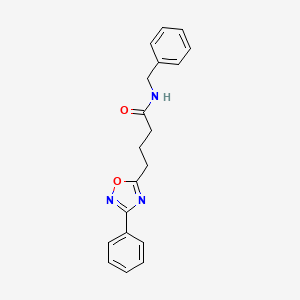
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
